Higher Core Phenol pKa vs. 2,6-Difluoro Regioisomer Implies Weaker Acidity
The parent 2,3-difluorophenol core exhibits a predicted pKa of 7.71±0.10, which is 0.26 log units higher than the 7.45±0.10 predicted for the 2,6-difluorophenol core . Although the 4-(1-aminopropyl) substituent will shift absolute values, the relative difference in acidity arising from the fluorine pattern is expected to persist, making the 2,3-isomer a weaker acid. This influences protonation state at physiological pH, solubility, salt formation, and nucleophilic reactivity of the phenolate ion.
Comparator (2,6-F₂) pKa 7.45 ± 0.10
ΔpKa = +0.26 (less acidic)
| Evidence Dimension | Acid dissociation constant (pKa) of the core difluorophenol scaffold |
|---|---|
| Target Compound Data | pKa = 7.71±0.10 (Predicted for 2,3-difluorophenol core) |
| Comparator Or Baseline | 2,6-difluorophenol core, pKa = 7.45±0.10 (Predicted) |
| Quantified Difference | ΔpKa = +0.26 (target core is less acidic) |
| Conditions | Predicted by ACD/Labs software as reported by ChemicalBook; aqueous, 25°C |
Why This Matters
This quantifiable pKa shift directly affects the compound's ionization state and solubility across pH ranges, making it non-interchangeable with 2,6-substituted isomers in pH-sensitive formulations or reactions.
